molecular formula C10H9N3 B100853 3-(Pyrimidin-4-yl)aniline CAS No. 16496-10-9

3-(Pyrimidin-4-yl)aniline

Cat. No.: B100853
CAS No.: 16496-10-9
M. Wt: 171.2 g/mol
InChI Key: MJLDVXLWYAVOLO-UHFFFAOYSA-N
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Description

3-(Pyrimidin-4-yl)aniline is a phenylpyrimidine derivative consisting of an aniline moiety (a benzene ring with an amino group) linked to a pyrimidine heterocycle at the meta position (C3 of the benzene and C4 of the pyrimidine). This scaffold is a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Derivatives of this core structure are frequently modified with halogen, alkyl, or electron-withdrawing substituents to optimize physicochemical and biological properties.

Properties

CAS No.

16496-10-9

Molecular Formula

C10H9N3

Molecular Weight

171.2 g/mol

IUPAC Name

3-pyrimidin-4-ylaniline

InChI

InChI=1S/C10H9N3/c11-9-3-1-2-8(6-9)10-4-5-12-7-13-10/h1-7H,11H2

InChI Key

MJLDVXLWYAVOLO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C2=NC=NC=C2

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=NC=C2

Synonyms

Benzenamine, 3-(4-pyrimidinyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Halogenation (Cl): Chlorination at the pyrimidine (e.g., 6-Cl in ) or aniline (e.g., 4-Cl in ) increases molecular weight and hydrophobicity, as evidenced by shorter HPLC retention times (0.75 min for 245 Da vs. 0.82 min for 299 Da in ). This suggests that chloro-substituted derivatives may exhibit enhanced membrane permeability but reduced aqueous solubility.
  • Trifluoromethyl (CF₃): The CF₃ group in significantly elevates molecular weight (299 Da) and retention time (0.82 min), indicating strong electron-withdrawing effects and increased lipophilicity. Such modifications are often employed to improve metabolic stability in drug candidates.
  • Methyl (CH₃): Methylation at the pyrimidine (e.g., 2-CH₃ in ) introduces moderate hydrophobicity without drastically altering molecular weight (186 Da). This substitution is synthetically accessible and may enhance binding interactions in target proteins.

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